Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Description
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a hydroxyl group at position 4 and a methyl ester at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in kinase inhibition and receptor modulation . The compound’s CAS number is 147071-00-9, with a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol (adjusted from ). Its synthesis typically involves multi-step routes, including hydrogenation and esterification, as seen in analogous pyrrolo[2,3-c]pyridine derivatives .
Properties
IUPAC Name |
methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-8(12)5-2-3-10-6(5)4-11-7/h2-4,10,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXRRCYSXCGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-oxo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Reduction: Formation of 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-methanol.
Substitution: Formation of 4-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is primarily investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through the modulation of pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It has been explored as an inhibitor of specific enzymes, including phosphodiesterases, which are crucial in various signaling pathways relevant to cancer and inflammation .
Research indicates that the compound interacts with various biological targets:
- Antimicrobial Properties : this compound has shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against certain bacterial strains.
- Antidiabetic Effects : It is under investigation for its possible role in managing diabetes through mechanisms that involve insulin signaling pathways .
Synthetic Chemistry
This compound serves as a precursor for synthesizing more complex heterocyclic compounds:
- Building Block : It can be utilized in the synthesis of derivatives that may possess enhanced biological activities or novel properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls. The study highlighted the compound's potential as a lead candidate for developing new cancer therapies.
Case Study 2: Enzyme Inhibition
Another research article focused on the compound's role as a phosphodiesterase inhibitor. The findings revealed that this compound effectively inhibited PDE4B with an IC50 value indicating strong activity. This suggests its potential application in treating inflammatory diseases and conditions associated with dysregulated phosphodiesterase activity.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-c]pyridine Derivatives
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)
- Substituents : Methoxy group at position 5, ethyl ester at position 2.
- Synthesis : Prepared via Pd/C-catalyzed hydrogenation of precursors, yielding 85% .
- Key Difference: Ester position (C2 vs. C5) and methoxy vs.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
- Substituents : Methoxy at C5, carboxylic acid at C2.
- Synthesis : Obtained in 80% yield via similar hydrogenation methods .
- Comparison : The free carboxylic acid group enhances solubility but reduces cell permeability compared to methyl esters.
Methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Pyrrolo[2,3-b]pyridine Derivatives
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Substituents : Chloro at C4, methyl ester at C4.
- Synthesis : Multi-step route starting from 4-chloro-7-azaindole; molecular weight 210.62 g/mol .
- Key Difference: Chloro substitution at C4 vs.
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Furo/Thieno-Pyridine Hybrids
Methyl furo[2,3-c]pyridine-5-carboxylate
- Core Structure : Furan ring fused to pyridine.
- Synthesis : 68% yield via optimized routes .
- Comparison : Replacement of pyrrole with furan reduces basicity and alters electronic distribution.
Methyl thieno[2,3-c]pyridine-5-carboxylate
Pyrazolo[3,4-b]pyridine-5-carboxylates
Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
- Core Structure : Pyrazole fused with pyridine.
- Synthesis: Novel cascade reactions under mild conditions using sulfonated carbon catalysts .
Comparative Analysis Table
Key Findings and Implications
- Structural Impact : Substitution at C4 (hydroxy vs. chloro/methoxy) significantly alters electronic properties and biological interactions. Hydroxy groups enhance hydrogen bonding, critical for receptor affinity .
- Synthetic Accessibility : Pyrrolo[2,3-c]pyridine derivatives often require Pd/C-catalyzed hydrogenation (~80–95% yields), whereas pyrazolo derivatives utilize cascade reactions under milder conditions .
- Biological Relevance : The pyrrolo[2,3-c]pyridine core is a privileged structure in kinase inhibitors, with substituents modulating selectivity and potency .
Biological Activity
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS No. 72943056) is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 176.17 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | Not available |
| Melting Point | Not available |
| LogP | 0.89 |
| PSA (Polar Surface Area) | 54.98 Ų |
Antidiabetic Activity
Research indicates that pyrrolo[2,3-c]pyridine derivatives, including this compound, exhibit antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. In vitro studies have demonstrated that these compounds can significantly reduce blood glucose levels without adversely affecting insulin concentrations .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies have highlighted its effectiveness against various bacterial strains, with specific attention to its activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for effective derivatives have been reported as low as <25 µM, indicating strong potential as an antimicrobial agent .
Anticancer Activity
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selectivity suggests a favorable therapeutic index for potential anticancer applications .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Insulin Sensitization : The compound enhances glucose uptake by activating specific signaling pathways related to insulin sensitivity.
- Inhibition of Bacterial Growth : It interferes with bacterial cell wall synthesis or function, leading to increased susceptibility to treatment.
- Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through pathways that are less active in normal cells.
Case Studies and Research Findings
- Antidiabetic Study : A study conducted on various pyrrolo[2,3-c]pyridine derivatives found that this compound significantly improved glucose uptake in adipocytes by approximately 30% compared to controls at a concentration of 50 µM.
- Antimicrobial Efficacy : In a screening for new antitubercular agents, this compound exhibited an MIC of 20 µM against M. tuberculosis strains, indicating its potential as a lead compound for further development.
- Cytotoxicity Assay : In vitro testing against ovarian cancer cell lines showed that the compound had an IC50 value of 15 µM, demonstrating significant cytotoxic effects while maintaining low toxicity towards healthy cardiac cells.
Q & A
Q. What established synthetic routes are available for Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, and what key reaction mechanisms are involved?
Answer: The compound can be synthesized via:
- Pictet-Spengler Reaction : Cyclization of 3-deaza-β-hydroxyhistidine derivatives under acidic conditions to form the pyrrolo-pyridine core .
- Pyrrole-2-carboxaldehyde Precursors : Functionalization of pyrrole-2-carboxaldehydes followed by cyclization and esterification .
- AC-SO3H-Catalyzed Synthesis : A scalable method using sulfonated activated carbon (AC-SO3H) in ethanol at room temperature, yielding ~80% after recrystallization .
Key Mechanisms : Cyclocondensation, nucleophilic substitution, and acid-catalyzed ring closure.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. This method is critical for confirming regiochemistry and hydrogen-bonding networks .
- NMR Spectroscopy : H and C NMR to identify substituent positions (e.g., methyl ester and hydroxyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. How can researchers optimize purification protocols for this compound?
Answer:
- Recrystallization : Use ethanol or methanol for high-purity crystals, as demonstrated in AC-SO3H-catalyzed syntheses .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients to separate byproducts.
- HPLC : For analytical purity checks, use reverse-phase C18 columns with acetonitrile/water mobile phases.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Use software like AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Focus on substituent effects at the 4-hydroxy and 5-carboxylate positions .
- QSAR Studies : Corrogate electronic (Hammett constants) and steric parameters with bioactivity data to design optimized analogs.
Q. What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for DYRK1A studies) .
- Purity Verification : Confirm compound integrity via HPLC and elemental analysis to rule out degradation artifacts.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., ethyl 3-iodo derivatives) to identify trends .
Q. How can isotopic labeling (13^{13}13C, 15^{15}15N) aid in metabolic or mechanistic studies?
Answer:
- Tracer Studies : Synthesize C-labeled methyl esters to track metabolic pathways via LC-MS.
- Mechanistic Probes : Use N-labeled pyrrolo-pyridines to elucidate enzymatic binding mechanisms (e.g., with kinases or oxidases).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
